molecular formula C14H15F2N3O2 B2758587 1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea CAS No. 2034509-77-6

1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea

Cat. No.: B2758587
CAS No.: 2034509-77-6
M. Wt: 295.29
InChI Key: ZRYQQSMMYMWGLF-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)carbamate
  • 1-(2,6-Difluorophenyl)-3-(3-(3-methylisoxazol-5-yl)propyl)thiourea

Uniqueness

1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its difluorophenyl and isoxazolyl moieties may contribute to its stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-9-8-10(21-19-9)4-3-7-17-14(20)18-13-11(15)5-2-6-12(13)16/h2,5-6,8H,3-4,7H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYQQSMMYMWGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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